molecular formula C21H24N2O4 B6570125 2,4-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946267-26-1

2,4-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Numéro de catalogue: B6570125
Numéro CAS: 946267-26-1
Poids moléculaire: 368.4 g/mol
Clé InChI: CYTGVTJCNNLPPG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold acylated at the 1-position with a propanoyl group and substituted at the 7-position with a benzamide moiety bearing 2,4-dimethoxy substituents. Its synthesis likely involves coupling reactions similar to those described for structurally related compounds (e.g., amide bond formation using carbodiimide-based reagents) .

Propriétés

IUPAC Name

2,4-dimethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-4-20(24)23-11-5-6-14-7-8-15(12-18(14)23)22-21(25)17-10-9-16(26-2)13-19(17)27-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTGVTJCNNLPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2,4-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound belonging to the class of tetrahydroquinoline derivatives. These compounds have garnered significant attention in medicinal chemistry due to their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,4-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be described as follows:

  • IUPAC Name : 2,4-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
  • Molecular Formula : C_{18}H_{22}N_{2}O_{3}
  • Molecular Weight : 314.38 g/mol

Synthesis

The synthesis of 2,4-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with a suitable amine derivative under controlled conditions. The general synthetic route includes:

  • Formation of Tetrahydroquinoline : Starting from a precursor such as an amino acid or a related compound.
  • Acylation : The tetrahydroquinoline is acylated using propanoyl chloride to introduce the propanoyl group.
  • Final Coupling : The resulting compound is then coupled with 2,4-dimethoxybenzoic acid to yield the final product.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of 2,4-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Comparison to Cisplatin
MDA-MB-231 (Breast)12.5More potent
SUIT-2 (Pancreatic)15.0Less potent
HT-29 (Colon)10.0More potent

These results indicate that the compound may induce apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation.

Study 1: Cytotoxicity Evaluation

A study conducted by researchers evaluated the cytotoxicity of various tetrahydroquinoline derivatives including our compound against multiple cancer cell lines using MTT assays. The findings indicated that compounds similar in structure exhibited varying degrees of cytotoxicity with some outperforming traditional chemotherapeutics like cisplatin in specific cell lines .

Study 2: Mechanistic Insights

In another investigation focusing on the mechanistic pathways involved in the anticancer activity of tetrahydroquinoline derivatives, it was revealed that these compounds could modulate key signaling pathways associated with cell survival and proliferation. Notably, inhibition of the PI3K/Akt pathway was observed in cells treated with 2,4-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological implications.

Structural Analogues and Substituent Effects

Compound Name Key Substituents (Benzamide/Tetrahydroquinoline) Molecular Formula Key Features/Applications
2,4-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (Target) 2,4-Dimethoxy (benzamide); 1-propanoyl (THQ) C₂₂H₂₆N₂O₄ Potential enzyme inhibition; dimethoxy groups enhance solubility and electronic modulation
2,3-Dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-THQ-7-yl]benzamide (G511-0318) 2,3-Dimethoxy (benzamide); 1-isobutyryl (THQ) C₂₂H₂₆N₂O₄ Isobutyryl group increases steric bulk; 2,3-dimethoxy may alter binding orientation
4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-THQ-7-yl)benzamide (AG0001YQ) 4-tert-Butyl (benzamide); 1-isobutyryl (THQ) C₂₄H₃₀N₂O₂ tert-Butyl group enhances lipophilicity; associated with acute oral toxicity (H302)
N-(2-Oxo-1,2,3,4-THQ-7-yl)methanesulfonamide (24) Methanesulfonamide (THQ); 2-oxo (THQ) C₁₀H₁₂N₂O₃S Sulfonamide group confers strong hydrogen-bonding capacity; 2-oxo enhances polarity

Key Observations:

  • Substituent Position on Benzamide: The 2,4-dimethoxy configuration in the target compound differs from the 2,3-dimethoxy (G511-0318) and 4-tert-butyl (AG0001YQ) analogues.
  • Acyl Group on THQ: The propanoyl group (C₃H₅O) in the target compound is less sterically hindered than the isobutyryl group (C₄H₇O) in G511-0318 and AG0001YQ, which may influence binding pocket accessibility in biological targets .

Physicochemical Properties

Property Target Compound AG0001YQ G511-0318 Compound 24
Molecular Weight (g/mol) 378.5 378.5 394.5 240.3
Melting Point (°C) Not reported Not reported Not reported 236–237
LogP (Predicted) ~2.8 (moderate polarity) ~3.5 (high lipophilicity) ~3.0 ~1.2 (high polarity)
Solubility Moderate (dimethoxy) Low (tert-butyl) Moderate High (sulfonamide)

Notes:

  • The target compound’s dimethoxy groups likely confer moderate solubility in polar solvents (e.g., DMF, ethanol), contrasting with the low solubility of AG0001YQ due to its tert-butyl group .
  • Compound 24’s sulfonamide group and 2-oxo moiety result in higher polarity, as evidenced by its lower predicted LogP .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.